Aurora A inhibitor II

Description

Role of Aurora A Kinase in Mitotic Regulation and Cell Cycle Progression

Aurora A kinase orchestrates multiple phases of mitotic entry and spindle assembly through spatially regulated activation mechanisms. The kinase achieves full activation via phosphorylation at Thr288 within its activation loop, a process potentiated by interactions with binding partners such as TPX2 at spindle poles. This localized activation ensures precise timing of centrosome maturation, bipolar spindle formation, and chromosome alignment. Structural studies reveal that Aurora A adopts distinct conformational states depending on its subcellular localization—dimerized at centrosomes for initial activation and monomeric at spindle microtubules for sustained activity.

The kinase's function extends beyond structural mitotic roles to regulatory checkpoints. Aurora A phosphorylates the Cdc25B phosphatase, enabling CDK1/Cyclin B activation and G2/M transition. Concurrently, it modulates the balance between error correction and chromosome segregation through interactions with BubR1 and MCAK at kinetochores. Disruption of these activities by Aurora A inhibitor II causes prolonged prometaphase arrest, as evidenced by sustained histone H3 phosphorylation (Ser10) and 4N DNA content in treated cells.

Table 1: Biochemical Properties of this compound

| Property | Value |

|---|---|

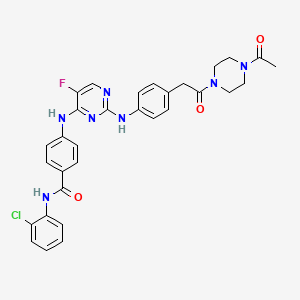

| Molecular Formula | C31H29ClFN7O3 |

| Molecular Weight | 602.06 g/mol |

| Aurora A IC50 | 4.3 nM |

| Selectivity (Aurora B) | 860-fold |

| Solubility | DMSO >10 mM |

Molecular Mechanisms of Aurora A Overexpression in Tumorigenesis

Amplification of the AURKA locus (20q13.2) occurs in 12-40% of breast, ovarian, and colorectal cancers, correlating with poor prognosis. Transgenic mouse models overexpressing Aurora A in mammary epithelium develop hyperplasia within 6 months, progressing to invasive carcinomas by 20 months. This oncogenic transformation stems from two synergistic mechanisms:

Genomic Instability : Aurora A overexpression induces centrosome amplification (≥4 centrosomes/cell) and premature sister chromatid separation, creating merotelic kinetochore attachments. Unlike normal cells, these aberrant cells evade apoptosis due to concomitant AKT pathway activation, evidenced by increased phosphorylated AKT (Ser473) and mTOR (Ser2448).

Non-Mitotic Signaling : Cytoplasmic Aurora A phosphorylates oncogenic effectors including MYC (Thr58/Ser62) and NF-κB (Ser536), promoting cell survival and metabolic reprogramming. In pancreatic cancer models, Aurora A stabilizes N-Myc via phosphorylation, driving tumor progression independent of mitotic errors.

Rationale for Targeted Inhibition in Cancer Therapeutics

The therapeutic window for Aurora A inhibition arises from cancer cells' heightened dependence on its mitotic and survival functions compared to normal cells. Selective Aurora A inhibitors like this compound exploit this dependency through three mechanisms:

Mitotic Catastrophe : At nanomolar concentrations (10-100 nM), this compound blocks autophosphorylation (Thr288), inducing prolonged prometaphase arrest (>18 hours) followed by caspase-dependent apoptosis. This contrasts with Aurora B inhibition, which permits mitotic exit but causes cytokinesis failure and polyploidy.

Stemness Suppression : In small-cell lung cancer models, Aurora A inhibition downregulates SOX2, OCT4, and NANOG expression by >60%, reducing tumor-initiating cell populations. This effect correlates with GSK3β activation and β-catenin degradation, disrupting Wnt signaling.

Immunomodulation : Recent findings reveal that Aurora A inhibition upregulates PD-L1 expression in tumor and myeloid cells via cGAS/STING/NF-κB signaling. While potentially immunosuppressive, this creates combinatorial opportunities with PD-1/PD-L1 checkpoint inhibitors to enhance cytotoxic T-cell responses.

Table 2: Comparative Effects of Aurora Kinase Inhibitors

| Parameter | Aurora A-Selective (LY3295668) | Aurora A/B Dual (Alisertib) | Aurora B-Selective (Barasertib) |

|---|---|---|---|

| Mitotic Arrest | Sustained (>24h) | Transient (6-12h) | Absent |

| Polyploid Cells | <5% | 15-30% | >80% |

| Apoptosis Induction | 40-60% (Caspase 3/7 activation) | 10-25% | <5% |

| EMT Inhibition | E-Cadherin ↑ 3-fold | No change | Vimentin ↑ 2-fold |

Properties

CAS No. |

1158838-43-7 |

|---|---|

Molecular Formula |

C31H29ClFN7O3 |

Molecular Weight |

602.1 g/mol |

IUPAC Name |

4-[[2-[4-[2-(4-acetylpiperazin-1-yl)-2-oxoethyl]anilino]-5-fluoropyrimidin-4-yl]amino]-N-(2-chlorophenyl)benzamide |

InChI |

InChI=1S/C31H29ClFN7O3/c1-20(41)39-14-16-40(17-15-39)28(42)18-21-6-10-24(11-7-21)36-31-34-19-26(33)29(38-31)35-23-12-8-22(9-13-23)30(43)37-27-5-3-2-4-25(27)32/h2-13,19H,14-18H2,1H3,(H,37,43)(H2,34,35,36,38) |

InChI Key |

GAAHSFKFIMENOG-UHFFFAOYSA-N |

SMILES |

CC(=O)N1CCN(CC1)C(=O)CC2=CC=C(C=C2)NC3=NC=C(C(=N3)NC4=CC=C(C=C4)C(=O)NC5=CC=CC=C5Cl)F |

Canonical SMILES |

CC(=O)N1CCN(CC1)C(=O)CC2=CC=C(C=C2)NC3=NC=C(C(=N3)NC4=CC=C(C=C4)C(=O)NC5=CC=CC=C5Cl)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Aurora A inhibitor II can be synthesized through a series of organic reactions involving the formation of key intermediates. The synthetic route typically involves:

Formation of the core structure: This involves the construction of a heterocyclic core, often through cyclization reactions.

Functionalization: Introduction of functional groups that enhance the binding affinity and specificity towards Aurora kinase A.

Purification: The final compound is purified using techniques such as column chromatography and recrystallization.

Industrial Production Methods

Industrial production of this compound involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions for higher yields and purity, and employing large-scale reactors and purification systems. Quality control measures are implemented to ensure the consistency and safety of the produced compound .

Chemical Reactions Analysis

Types of Reactions

Aurora A inhibitor II undergoes various chemical reactions, including:

Oxidation: Introduction of oxygen atoms into the molecule, often to form hydroxyl or carbonyl groups.

Reduction: Removal of oxygen atoms or addition of hydrogen atoms to the molecule.

Substitution: Replacement of one functional group with another, often to enhance the compound’s pharmacological properties.

Common Reagents and Conditions

Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.

Reducing agents: Such as sodium borohydride or lithium aluminum hydride.

Catalysts: Such as palladium on carbon for hydrogenation reactions.

Major Products Formed

The major products formed from these reactions include various derivatives of this compound, each with potentially different pharmacological properties. These derivatives are often tested for their efficacy and safety in preclinical and clinical studies .

Scientific Research Applications

Therapeutic Applications

The primary applications of MLN8237 are in oncology, particularly for treating various solid tumors and hematological malignancies. Its antitumor activity has been evaluated in multiple preclinical and clinical studies:

- Solid Tumors : MLN8237 has demonstrated significant growth suppression in xenograft models of sarcoma, showing efficacy at low nanomolar concentrations . Clinical trials have indicated preliminary antitumor activity in patients with advanced solid tumors, including lymphomas .

- Combination Therapies : The inhibitor is often studied in combination with other chemotherapeutic agents to enhance therapeutic efficacy. For example, combining MLN8237 with traditional chemotherapy drugs has shown promise in overcoming resistance mechanisms in cancer cells .

Soft Tissue Sarcomas

A study evaluated the effects of MLN8237 on a panel of sarcoma cell lines. Results indicated that treatment with MLN8237 led to increased apoptosis and mitotic index at low concentrations, while higher doses resulted in polyploidy. The study confirmed the specificity of MLN8237 for Aurora A over Aurora B through siRNA experiments and time-lapse microscopy .

T-Cell Lymphomas

In another study focusing on HTLV-1-infected T-cell lines, MLN8237 was shown to exert greater antiproliferative effects compared to uninfected lines. This study highlighted the potential of MLN8237 as a targeted therapy for specific hematological malignancies .

Head and Neck Cancer

Research indicates that Aurora kinase inhibitors like MLN8237 can be effective against head and neck cancers when used alongside standard chemotherapy regimens. The study emphasizes the role of Aurora kinases as critical targets for developing new cancer therapies .

Comparative Overview of Aurora Kinase Inhibitors

Mechanism of Action

Aurora A inhibitor II exerts its effects by binding to the active site of Aurora kinase A, thereby inhibiting its kinase activity. This inhibition prevents the phosphorylation of downstream substrates involved in mitotic spindle formation and chromosome segregation. The compound also induces cell cycle arrest and apoptosis in cancer cells, making it a potent anti-cancer agent .

Comparison with Similar Compounds

Structural Features and Binding Modes

Aurora kinase inhibitors are broadly classified into Aurora A-specific , Aurora B-specific , and pan-Aurora inhibitors based on their selectivity profiles. Key structural scaffolds include:

- Pyrrolo[3,4-c]pyrazole : Used in danusertib (pan-Aurora inhibitor) and PHA-680632 (Aurora A inhibitor). This scaffold enables diverse substitutions at the N-5 and C-3 positions, optimizing interactions with hydrophobic pockets I and II in the ATP-binding site . For example, PHA-680632 adopts a Type I binding mode, with its aryl urea group positioned under the phosphate-binding loop (P-loop) of Aurora A .

- Aminopyrazole: Found in PAK1 inhibitors repurposed from Aurora programs. These compounds leverage hydrogen bonding with pre-DFG residues (e.g., Thr-406 in PAK1) to enhance selectivity over kinases like Aurora A .

- Imidazo[1,2-a]pyrazine: Used in SAR156497, a highly selective Aurora inhibitor with improved aqueous solubility for intravenous administration .

Selectivity Profiles

Key Findings :

- PHA-680632 and alisertib exhibit high Aurora A specificity, making them suitable for cancers driven by AURKA amplification (e.g., neuroblastoma) .

- Danusertib ’s pan-Aurora activity broadens its therapeutic scope but increases off-target risks, such as inhibition of BCR-ABL in leukemia .

- SAR156497 combines sub-nanomolar potency with unparalleled kinome-wide selectivity, reducing toxicity risks .

Preclinical and Clinical Efficacy

Key Findings :

- Alisertib showed promise in early-phase trials for peripheral T-cell lymphoma (PTCL) but failed to outperform standard therapies in Phase III .

- AZD1152 demonstrated synergy with tubulin depolymerizing agents (e.g., vincristine) in leukemia models but caused regimen-dependent hematotoxicity .

- VX-680 and danusertib exemplify the challenge of balancing efficacy and safety in pan-Aurora inhibitors .

Mechanisms of Resistance and Toxicity

- Aurora A-specific inhibitors (e.g., alisertib) face resistance due to compensatory Aurora B upregulation .

- Pan-Aurora inhibitors (e.g., danusertib) disrupt cytokinesis, leading to polyploidy and genomic instability, which may drive secondary malignancies .

- HOI-07 and SAR156497 mitigate off-target effects via isoform-specific binding, though clinical validation is ongoing .

Biological Activity

Aurora A is a serine/threonine kinase that plays a crucial role in cell division, particularly in mitosis. Its dysregulation is often associated with various cancers, making it a significant target for therapeutic intervention. Aurora A inhibitor II, a specific inhibitor of this kinase, has been the subject of extensive research to understand its biological activity and potential as an anticancer agent.

Aurora A functions primarily during the G2/M phase of the cell cycle, facilitating processes such as spindle assembly and chromosome segregation. Inhibition of Aurora A disrupts these processes, leading to cell cycle arrest and apoptosis in cancer cells. The mechanism involves the disruption of protein-protein interactions essential for Aurora A's localization and activation, particularly its interaction with TPX2, a critical spindle assembly factor.

Key Mechanisms Include:

- Inhibition of Phosphorylation: this compound prevents the phosphorylation of key substrates like histone H3 at Ser10, which is crucial for mitotic progression .

- Induction of Apoptosis: Treatment with Aurora A inhibitors has been shown to induce apoptosis in various cancer cell lines, including lung cancer cells (A549) and others .

- Cell Cycle Arrest: The compound causes G2/M phase arrest, leading to polyploidy and subsequent cell death .

In Vitro Studies

A variety of studies have demonstrated the efficacy of this compound in vitro:

- Cell Line Sensitivity: In experiments with A549 lung cancer cells, treatment with this compound resulted in a significant increase in apoptosis rates—48% at 5 µM concentration compared to untreated controls .

- Kinase Profiling: A kinase profiling assay indicated that while the inhibitor had minimal effects on other kinases (less than 25% inhibition of Aurora A at 5 µM), it showed potent activity against its primary target, leading to substantial biological effects on cancer cells .

| Cell Line | Apoptosis Induction (%) | Concentration (µM) |

|---|---|---|

| A549 | 48 | 5 |

| H520 | 82 | 5 |

In Vivo Studies

In vivo studies further support the potential of this compound as an effective anticancer agent:

- Xenograft Models: In mouse models bearing A549 xenografts, treatment with the inhibitor significantly suppressed tumor growth without affecting overall body weight, indicating a favorable safety profile .

- Biomarker Modulation: Analysis of tumor tissues revealed decreased levels of phospho-histone H3 and Ki-67, suggesting reduced proliferation and mitotic activity in treated tumors .

Case Studies

Several case studies highlight the effectiveness of Aurora A inhibitors in clinical settings:

- Pancreatic Cancer: Inhibition of the Aurora A-TPX2 interaction was shown to synergize with paclitaxel treatment, enhancing efficacy against pancreatic cancer cells. This combination therapy demonstrated improved outcomes in preclinical models .

- Acute Myeloid Leukemia (AML): Research indicates that targeting Aurora A may also be beneficial in treating AML, where overexpression is common. The selective inhibition of Aurora A has shown promise in reducing leukemic cell viability .

Q & A

Q. What is the structural basis for Aurora A inhibitor II's selectivity among kinases?

this compound targets the DFG motif through induced-dipole interactions, as shown in co-crystal structures where substituents align with the N-terminal flank of Aurora A. Selectivity arises from steric hindrance in non-target kinases like CDK2, where the inhibitor's A-ring conformation prevents binding . Methodologically, kinase profiling assays (e.g., IC50 comparisons across 20+ kinases) and molecular dynamics simulations are critical to validate selectivity.

Q. How should researchers design dose-response experiments for this compound in cell-based assays?

Use synchronized cell populations (e.g., via thymidine block) to assess inhibitor effects on mitotic entry. Titrate concentrations from 1 nM to 10 µM, monitoring phospho-histone H3 (Ser10) as a mitotic marker. Include VX680 (a well-characterized Aurora inhibitor) as a positive control. Data normalization to DMSO-treated controls and replication across ≥3 biological replicates are essential .

Q. What are the standard assays for evaluating this compound's enzymatic activity?

In vitro kinase assays using recombinant Aurora A and a peptide substrate (e.g., Kemptide) are standard. Measure ATP consumption via ADP-Glo™ or radioactive [γ-³²P]ATP incorporation. IC50 values should be calculated using nonlinear regression (e.g., GraphPad Prism). Note discrepancies between biochemical and cellular IC50s due to compound permeability and efflux .

Advanced Research Questions

Q. How can researchers resolve contradictions between in vitro and in vivo efficacy data for this compound?

Contradictions often stem from off-target effects or pharmacokinetic limitations. Perform ex vivo phosphoproteomics on treated tissues to confirm target engagement. Pair this with CRISPR-mediated Aurora A knockout models to isolate inhibitor-specific effects. Secondary data analysis (e.g., re-evaluating raw kinase assay data for batch variability) is also recommended .

Q. What experimental strategies validate the DFG-out conformation induced by this compound?

Use X-ray crystallography (resolution ≤2.5 Å) to visualize inhibitor binding. Compare DFG-in/out populations via hydrogen-deuterium exchange mass spectrometry (HDX-MS). For functional validation, employ ATP-competitive inhibitors (e.g., MLN8237) in competition assays; DFG-out inhibitors typically show non-competitive kinetics .

Q. How can researchers optimize this compound for reduced off-target effects in kinase panels?

Structure-activity relationship (SAR) studies focusing on the A-ring substituent’s dipole moment can enhance selectivity. Test analogs in a panel of 468 kinases (e.g., DiscoverX KINOMEscan) and prioritize compounds with ≥100-fold selectivity. Machine learning models (e.g., KinomeX) predict off-target interactions using published inhibitor datasets .

Q. What statistical methods are appropriate for analyzing dose-dependent apoptosis in this compound studies?

Use ANOVA with post-hoc Tukey tests for multi-dose comparisons. For time-course data, apply mixed-effects models. Include effect size metrics (e.g., Cohen’s d) to quantify biological significance. Pre-register analysis plans to avoid post hoc selective reporting .

Methodological & Reproducibility Considerations

Q. How should researchers document synthetic protocols for this compound analogs?

Report detailed reaction conditions (catalyst, solvent, temperature), purification methods (HPLC gradients, column specifications), and characterization data (NMR shifts, HRMS m/z). Deposit synthetic procedures in public repositories (e.g., Synapse) to enable replication. Cross-validate purity via orthogonal methods (e.g., LC-MS + elemental analysis) .

Q. What controls are essential in this compound xenograft studies?

Include vehicle controls, a benchmark inhibitor (e.g., VX680), and a toxicity cohort (e.g., body weight, liver enzymes). Use BLI (bioluminescence imaging) for tumor burden quantification. Randomize animals and blind investigators to treatment groups. Publish raw imaging datasets in repositories like Figshare .

Q. How can secondary data analysis address reproducibility challenges in Aurora A inhibitor research?

Re-analyze public datasets (e.g., GEO accession GSE12345) using standardized pipelines (e.g., nf-core/phosphoproteomics). Perform meta-analyses of IC50 values across studies, accounting for assay variability (e.g., ATP concentration differences). Tools like SciCrunch enable cross-linking of datasets with protocols .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.